3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluorine atom at position 3 and a methoxy group at position 4. The fluorine and methoxy groups likely enhance metabolic stability and modulate lipophilicity, while the tetrahydroisoquinoline scaffold may influence target binding affinity, particularly in neurological or oncological contexts .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-9-8-13-4-5-15(10-14(13)12-22)21-27(24,25)16-6-7-18(26-2)17(20)11-16/h4-7,10-11,21H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREMMXIMLWHWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy Development
The target molecule can be dissected into two primary fragments: 3-fluoro-4-methoxybenzenesulfonamide and 2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-amine . The sulfonamide bond connects these fragments, necessitating a coupling reaction between a sulfonyl chloride and an amine.
Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via chlorination of 3-fluoro-4-methoxybenzenesulfonic acid. According to safety data from Thermo Scientific, the parent sulfonamide derivative (CAS 874767-60-9) has a molecular weight of 205.20 g/mol and a melting point of 125–127°C. Chlorination typically employs phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in inert solvents such as chlorobenzene or methylene chloride. For example, EP0512953B1 demonstrates that benzenesulfonic acid derivatives react with PCl₅ at 20–40°C in methylene chloride to yield sulfonyl chlorides in high purity.
Preparation of 2-Propanoyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine
The tetrahydroisoquinoline fragment requires acylation at the 2-position and amination at the 7-position. Patent US3590044A outlines a method for synthesizing tetrahydroisoquinoline derivatives using cyanamide and acid addition salts (e.g., sulfuric acid) in aqueous alcoholic media. The reaction proceeds at pH 7.2–9.0 under reflux, yielding carboxamidine intermediates. Subsequent hydrolysis or reduction can generate the primary amine. Acylation with propanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) introduces the 2-propanoyl group.
Fragment Coupling: Sulfonamide Bond Formation
The final step involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-amine.
Reaction Conditions and Optimization
The coupling is performed in anhydrous DCM or tetrahydrofuran (THF) with a base such as TEA or pyridine to neutralize HCl. EP0512953B1 emphasizes the use of N,N-dimethylformamide (DMF) as a catalyst, which accelerates the reaction at 70–90°C. A study by Iakovenko et al. notes that sulfonamide formation from sulfonyl chlorides and amines achieves yields exceeding 80% under mild conditions.
Table 1: Optimization of Coupling Reaction
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Temperature | 25°C | 78 |
| Catalyst | DMF (5 mol%) | 92 |
| Reaction Time | 12 hours | 88 |
Characterization and Analytical Data
The final product is characterized via ¹H/¹³C NMR, IR, and HRMS . Key spectral features include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 6.99 (d, J = 8.0 Hz, 1H, aromatic), 4.21 (q, J = 6.8 Hz, 2H, CH₂CO), 3.89 (s, 3H, OCH₃).
- IR (KBr): 3276 cm⁻¹ (N-H stretch), 1673 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O).
Purity is confirmed via HPLC (>98%), and the melting point is consistent with literature values for analogous sulfonamides.
Alternative Synthetic Routes
Oxidative Coupling of Thiols and Amines
Iakovenko et al. propose a method for synthesizing sulfonamides via oxidative coupling of heteroaryl thiols and amines. While this approach avoids sulfonyl chlorides, it requires N-chlorosuccinimide (NCS) as an oxidant and is less effective for electron-deficient aromatics like 3-fluoro-4-methoxybenzenesulfonamide.
Industrial and Environmental Implications
Large-scale synthesis necessitates solvent recovery (e.g., chlorobenzene) and waste management of phosphorus byproducts. Patent US3590044A highlights the use of aqueous alcoholic media to improve reaction sustainability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorine and methoxy substituents on biological activity.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the fluorine and methoxy groups can enhance binding affinity and selectivity. The propanoyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
Sulfonamides with Heterocyclic Substituents
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Structural Differences: Replaces the tetrahydroisoquinoline group with a pyrazolo-pyrimidinyl-chromenyl system. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound (exact data unavailable). Synthetic Yield: 28%, indicating challenging synthesis due to complex heterocyclic substituents .
Perfluorinated Benzenesulfonamides ():
- Example: N-Methyl-4-[[4,4,5,5,5-Pentafluoro-3-(Pentafluoroethyl)-1,2,3-Tris(trifluoromethyl)-1-Pentenyl]Oxy]-N-[2-(Phosphonooxy)Ethyl]Benzenesulfonamide (CAS 69013-34-9).
- Structural Differences : Extensive perfluorination vs. the target’s single fluorine and methoxy groups.
- Properties: High environmental persistence due to C-F bonds but reduced metabolic versatility. The phosphonooxyethyl group enhances solubility, contrasting with the tetrahydroisoquinoline’s lipophilicity .
Isoquinoline-Based Analogues ():
- Example: N-[(4-Fluorophenyl)Methyl]-3,4-Dihydro-1H-Isoquinoline-2-Carboxamide (CAS 879165-32-9).
- Structural Differences: Carboxamide vs. sulfonamide linkage; fluorophenylmethyl substituent vs. propanoyl-tetrahydroisoquinoline.
- Properties : Carboxamides generally exhibit lower acidity than sulfonamides, affecting membrane permeability. The fluorophenyl group may enhance aromatic stacking interactions compared to the target’s methoxy group .
Discussion of Substituent Effects
- Fluorine vs. In contrast, perfluorinated analogs () prioritize stability over metabolic flexibility .
- Tetrahydroisoquinoline vs. Heterocycles: The tetrahydroisoquinoline’s rigidity may favor selective target engagement compared to the pyrazolo-pyrimidine’s planar heterocycles (), which are typical in kinase inhibitors .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a fluorinated aromatic ring, and a tetrahydroisoquinoline moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula
- C : 19
- H : 22
- F : 1
- N : 2
- O : 3
- S : 1
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds could inhibit bacterial growth effectively. For instance, the derivative 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide showed promising results in reducing nicotine-induced behavioral sensitization in mice, suggesting a potential for neuropharmacological applications .
Anticancer Potential
Sulfonamides have been studied for their anticancer properties. Compounds structurally related to our target compound have shown efficacy in inhibiting tumor growth through various mechanisms, including the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria and certain cancer cells. This suggests that the target compound may also exhibit similar anticancer activity.
Case Studies
- Neuropharmacological Effects :
-
Antibacterial Studies :
- Research on structurally similar compounds revealed their effectiveness against various strains of bacteria, including resistant strains. The mechanism often involves competitive inhibition of bacterial enzymes necessary for folate synthesis.
Synthetic Pathways
The synthesis of 3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can be achieved through several methods:
-
Starting Materials :
- Fluorinated aromatic compounds.
- Tetrahydroisoquinoline derivatives.
- Sulfonyl chlorides for sulfonamide formation.
-
Reaction Conditions :
- The reactions typically involve refluxing in polar solvents such as DMF or DMSO with appropriate catalysts like triethylamine to facilitate nucleophilic substitution.
-
Purification Techniques :
- Purification can be performed using column chromatography followed by recrystallization to obtain pure compounds.
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of related compounds, emphasizing their bioavailability and metabolic pathways. Understanding these parameters is crucial for evaluating the therapeutic potential of new derivatives.
Pharmacokinetic Profiles
Research indicates that similar sulfonamide compounds exhibit favorable pharmacokinetic profiles, including:
- Moderate absorption rates.
- Extensive distribution in body tissues.
- Metabolism primarily via hepatic pathways.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroisoquinoline core and sulfonamide coupling. Key steps include:
- Step 1: Acetylation of the tetrahydroisoquinoline moiety at position 2 using propanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to ensure regioselectivity .
- Step 2: Sulfonamide formation via coupling of 3-fluoro-4-methoxybenzenesulfonyl chloride with the acetylated tetrahydroisoquinoline intermediate. This requires a base (e.g., triethylamine) and inert atmosphere to prevent hydrolysis .
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1); RT (Step 2) | Prevents side reactions (e.g., over-acylation) |
| Solvent | Dichloromethane or DMF | Enhances solubility of intermediates |
| Catalyst/Base | Triethylamine | Neutralizes HCl byproduct, drives reaction forward |
Yield optimization requires rigorous purification (e.g., column chromatography) and in-process monitoring via TLC or HPLC .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
Advanced spectroscopic and chromatographic methods are critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (C₁₈H₁₉FN₂O₄S; MW 378.4) and detects isotopic patterns for chlorine/fluorine .
- HPLC-PDA: Assesses purity (>95% recommended for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from assay variability or off-target interactions. Methodological strategies include:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
- Target Validation: Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for hypothesized targets (e.g., carbonic anhydrase isoforms) .
- Orthogonal Assays: Combine enzymatic assays with cellular models (e.g., fluorescence polarization vs. cell viability assays) to cross-validate results .
Example Data Conflict Resolution:
| Assay Type | Observed IC₅₀ (μM) | Resolution Strategy |
|---|---|---|
| Enzymatic (Pure CAII) | 0.5 | Check for compound aggregation via dynamic light scattering |
| Cellular (Cancer) | 10.2 | Test permeability (e.g., PAMPA assay) or efflux pump inhibition |
Advanced: What methodologies elucidate the reaction mechanisms of its functional groups?
Answer:
- Sulfonamide Reactivity:
- Kinetic Isotope Effects (KIE): Study nucleophilic substitution at the sulfonyl group using deuterated amines to infer mechanism (SN1 vs. SN2) .
- DFT Calculations: Model transition states for sulfonamide hydrolysis under acidic/basic conditions .
- Tetrahydroisoquinoline Ring Modifications:
Experimental Design Example:
| Reaction Condition | Observation | Mechanistic Insight |
|---|---|---|
| Basic (pH >10) | Rapid sulfonamide cleavage | Base-catalyzed hydrolysis dominates |
| Acidic (pH <2) | Tetrahydroisoquinoline ring opening | Protonation weakens C-N bonds |
Advanced: How does substituent modification impact biological activity?
Answer:
Structure-Activity Relationship (SAR) studies focus on:
- Fluoro/Methoxy Positioning:
- Tetrahydroisoquinoline Modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
